6-(4-Bromophenyl)-3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazolothiadiazole core, followed by the introduction of the bromophenyl and methoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, bromobenzene, and methoxybenzene, under conditions such as refluxing in organic solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene: Common volatile organic compounds with similar aromatic structures.
Uniqueness
3-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-5-METHOXYPHENYL METHYL ETHER is unique due to its triazolothiadiazole core, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H13BrN4O2S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(3,5-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13BrN4O2S/c1-23-13-7-11(8-14(9-13)24-2)15-19-20-17-22(15)21-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3 |
InChI Key |
NLPOKHSSHTZIBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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